3-Methanesulfonyl-2-methylpropanoic acid

Description

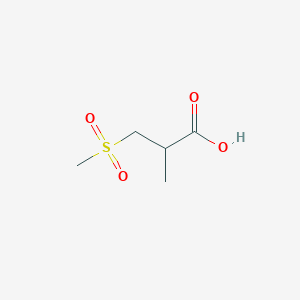

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-4(5(6)7)3-10(2,8)9/h4H,3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWZNFBJMNOSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143224-95-7 | |

| Record name | 3-methanesulfonyl-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Stereochemical Considerations for 3 Methanesulfonyl 2 Methylpropanoic Acid

Systematic IUPAC Naming and Common Referencing in Literature

The compound is systematically named 2-methyl-3-(methylsulfonyl)propanoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. google.com This name is derived by identifying the longest carbon chain containing the principal functional group, which is a carboxylic acid. The propanoic acid backbone is numbered starting from the carboxyl carbon as C1. Consequently, a methyl group is located at the C2 position, and a methylsulfonyl group (-SO₂CH₃) is attached to the C3 position.

In scientific literature and chemical supply catalogs, the compound is also commonly referred to as 3-Methanesulfonyl-2-methylpropanoic acid . hmdb.ca While this name is also unambiguous in this specific case, the IUPAC-preferred nomenclature places the substituent locants before the parent chain name. Other synonyms include various permutations of these names.

Below is a table summarizing the key nomenclature details for this compound.

| Property | Value |

| Systematic IUPAC Name | 2-methyl-3-(methylsulfonyl)propanoic acid |

| Common Name | This compound |

| Molecular Formula | C₅H₁₀O₄S |

| CAS Number | 143224-95-7 |

Stereoisomeric Forms and Chiral Purity Assessment Methodologies

The presence of a stereocenter in this compound gives rise to stereoisomerism, a critical consideration in its synthesis and application, especially in the pharmaceutical industry where the biological activity of enantiomers can differ significantly.

Delineation of Chiral Centers and Absolute Configuration Assignment

The chiral center in this compound is the carbon atom at the second position (C2) of the propanoic acid chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), a carboxyl group (-COOH), and a methylsulfonylmethyl group (-CH₂SO₂CH₃).

The absolute configuration of each enantiomer is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the chiral center is determined by their atomic number. For this molecule, the priorities are as follows:

-COOH (The carbon is bonded to two oxygen atoms)

-CH₂SO₂CH₃ (The carbon is bonded to a sulfur atom)

-CH₃ (A methyl group)

-H (A hydrogen atom)

To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence from the highest priority group (1) to the third highest priority group (3) is clockwise, the configuration is designated as (R) (from the Latin rectus for right). If the sequence is counterclockwise, the configuration is (S) (from the Latin sinister for left). The (S)-enantiomer of this compound is commercially available. researchgate.net

Techniques for Enantiomeric Excess Determination in Synthetic Research

The determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial in synthetic chemistry. Several analytical techniques are employed for this purpose. While specific research on this compound is limited, the methodologies used for its structural analog, 3-acetylthio-2-methylpropanoic acid, a key intermediate in the synthesis of the antihypertensive drug Captopril, provide a strong precedent. scbt.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their ratio. rsc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the analysis of carboxylic acids like this compound, polysaccharide-based CSPs are often effective. rsc.org The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) NMR, can be used to determine enantiomeric excess through the use of chiral derivatizing agents or chiral solvating agents. nih.gov By reacting the racemic mixture with a single enantiomer of a chiral agent, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the quantification of their ratio, which directly corresponds to the enantiomeric ratio of the original sample. For example, the ¹H NMR spectrum of Captopril, which is synthesized from a related chiral intermediate, has been extensively studied to detect isomeric impurities. nih.gov

The table below outlines the common techniques for chiral purity assessment.

| Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | A suitable chiral column would allow for the separation and quantification of the (R) and (S) enantiomers. |

| NMR Spectroscopy | Formation of diastereomeric derivatives with a chiral auxiliary results in distinguishable signals for each enantiomer. | Derivatization with a chiral alcohol or amine would likely allow for the determination of enantiomeric excess by integrating the distinct proton signals. |

Chemical Reactivity and Mechanistic Investigations of 3 Methanesulfonyl 2 Methylpropanoic Acid

Reactivity Profiles of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site of reactivity in 3-Methanesulfonyl-2-methylpropanoic acid, readily undergoing a variety of derivatization reactions.

Derivatization Reactions (e.g., Esterification, Amidation, Anhydride (B1165640) Formation)

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This is an equilibrium-driven process, and to favor the formation of the ester, it is common to use the alcohol in excess or to remove the water formed during the reaction, for instance, by azeotropic distillation. organic-chemistry.org The general mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Alternatively, esterification can be carried out under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly effective for sterically hindered carboxylic acids and alcohols. organic-chemistry.org For primary alkyl halides, direct SN2 reaction with the carboxylate salt of this compound presents another viable route to ester synthesis. youtube.com

Table 1: General Conditions for Esterification of Carboxylic Acids

| Method | Reagents | Typical Conditions | Notes |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Heat, often with removal of water | Equilibrium reaction; alcohol often used as solvent. masterorganicchemistry.comorganic-chemistry.org |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | Good for sterically hindered substrates. organic-chemistry.org |

| Alkylation of Carboxylate | Alkyl Halide, Base | Polar aprotic solvent | Suitable for primary alkyl halides via SN2 mechanism. youtube.com |

Amidation: The formation of amides from this compound can be accomplished by reacting it with primary or secondary amines. Direct condensation is possible but often requires high temperatures and may not be suitable for sensitive substrates. More commonly, the carboxylic acid is activated to facilitate the reaction. A variety of coupling reagents are available for this purpose, including boron-based reagents like B(OCH₂CF₃)₃ and silicon-based reagents such as tetramethylorthosilicate (TMOS). acs.orgorganic-chemistry.org These methods often proceed under relatively mild conditions and can be compatible with a range of functional groups. acs.orgorganic-chemistry.org Another approach involves the in situ formation of sulfinylamides from the amine, which then react with the carboxylic acid. nih.gov

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Reagent Type | Examples | General Features |

| Boron-based | B(OCH₂CF₃)₃, Boronic acids | Can be stoichiometric or catalytic; some require water removal. acs.org |

| Silicon-based | Tetramethylorthosilicate (TMOS) | Effective for direct amidation with simple workup. organic-chemistry.org |

| In situ Sulfinylamide | prop-2-ene-1-sulfinyl chloride | One-pot procedure applicable to various acids and amines. nih.gov |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Classic coupling agents, often used with additives like HOBt. |

Anhydride Formation: The synthesis of a symmetric anhydride from this compound would typically involve the reaction of two molecules of the carboxylic acid with a dehydrating agent. Alternatively, an unsymmetrical anhydride can be formed by reacting the carboxylate salt of this compound with an acyl chloride. This reaction proceeds via nucleophilic acyl substitution.

Pathways for Decarboxylation and Related Transformations

The decarboxylation of simple aliphatic carboxylic acids, which involves the loss of carbon dioxide, does not typically occur readily upon heating. beilstein-journals.org Facile decarboxylation is characteristic of acids with a carbonyl group at the β-position (β-keto acids) or a second carboxylic acid group at the β-position (malonic acids), which proceed through a cyclic transition state. acs.orgnih.gov Since this compound lacks such a β-carbonyl activating group, it is expected to be relatively stable towards thermal decarboxylation under standard conditions.

However, decarboxylative transformations can be induced under specific chemical conditions. For instance, radical-based decarboxylation processes have been developed. organic-chemistry.org The Hunsdiecker reaction, which involves the treatment of the silver salt of a carboxylic acid with bromine, leads to decarboxylation and the formation of an alkyl bromide. beilstein-journals.org Another method is the Kolbe electrolysis of the carboxylate salt, which generates radicals that can dimerize after decarboxylation. beilstein-journals.org More recent advancements include photocatalytic methods for the decarboxylative conversion of carboxylic acids into other functional groups, such as sulfones. organic-chemistry.orgresearchgate.net

Chemical Transformations Involving the Methylsulfonyl Moiety

The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the molecule.

Nucleophilic and Electrophilic Reactivity at the Sulfur Atom

The sulfur atom in the methylsulfonyl group is in a high oxidation state (+6) and is electron-deficient, making it susceptible to attack by nucleophiles. Nucleophilic substitution at a tetracoordinate sulfur atom can proceed through either an Sₙ2-like mechanism or an addition-elimination pathway involving a hypervalent intermediate. mdpi.com The specific pathway can be influenced by the nature of the nucleophile and the leaving group. While direct nucleophilic substitution on the sulfur of an alkylsulfonyl group is less common than on an arylsulfonyl group, it is a potential reaction pathway. For instance, strong nucleophiles can displace the methyl group or potentially lead to cleavage of the C-S bond.

The sulfur atom itself is not electrophilic in the traditional sense of accepting an electron pair to form a new bond with an electrophile. Its high oxidation state precludes further oxidation.

Regioselective and Stereoselective Elimination or Rearrangement Reactions

The methylsulfonyl group is a good leaving group, and its presence at the β-position relative to a hydrogen atom on the carbon skeleton allows for the possibility of elimination reactions to form an alkene. This type of reaction, known as a β-elimination, is typically promoted by a base. nih.govmsu.edu The base abstracts a proton from the α-carbon (the carbon adjacent to the carboxylic acid group), and in a concerted (E2) or stepwise (E1cb) mechanism, the C-C double bond is formed with the expulsion of the methylsulfinate anion. msu.edu The regioselectivity of this elimination would lead to the formation of 2-methylpropenoic acid (methacrylic acid). The stereochemistry of such reactions, particularly in cyclic systems, is highly dependent on the geometric arrangement of the proton and the leaving group. msu.edu

Reactivity at the Propanoic Acid Carbon Skeleton

The carbon skeleton of this compound also presents sites for chemical transformation. The α-carbon, situated between the carboxylic acid and the methylene (B1212753) group attached to the sulfone, bears acidic protons. The pKa of these protons is lowered by the electron-withdrawing effects of both adjacent functional groups. This acidity allows for the formation of an enolate or a related carbanionic species upon treatment with a suitable base. This enolate can then react with various electrophiles, enabling α-functionalization of the molecule. For example, α-arylation of carboxylic acids has been achieved through palladium-catalyzed coupling reactions, which typically involve the in-situ formation of a silyl (B83357) enol ether or a similar reactive intermediate. nih.gov

Functionalization at the Alpha-Methyl and Beta-Carbon Positions

The presence of the electron-withdrawing sulfonyl group activates the alpha-position, making the alpha-proton more acidic and thus susceptible to deprotonation. This increased acidity facilitates a range of functionalization reactions at the alpha-carbon.

Alpha-Methyl Position:

The methyl group at the alpha-position can undergo various transformations. While direct functionalization of the methyl C-H bonds is challenging, the acidity of the alpha-proton allows for the formation of an enolate or an equivalent carbanion under suitable basic conditions. This intermediate can then react with a variety of electrophiles, enabling the introduction of different functional groups.

Common functionalization strategies at the alpha-position of similar activated carboxylic acids include:

Alkylation: Reaction of the enolate with alkyl halides to introduce longer carbon chains.

Halogenation: Electrophilic halogenation to introduce fluorine, chlorine, or bromine atoms.

Hydroxylation: Reaction with electrophilic oxygen sources to form an alpha-hydroxy acid.

Beta-Carbon Position:

The beta-carbon is directly attached to the electron-withdrawing sulfonyl group, which makes it an electrophilic center. This position is therefore susceptible to attack by nucleophiles. However, the strength of the carbon-sulfur bond means that direct displacement of the entire sulfonyl group is generally difficult under standard conditions.

Reactions at the beta-position often involve transformations of the sulfonyl group itself or reactions that are influenced by its presence. For instance, reduction of the sulfonyl group can lead to the corresponding sulfide, which can then participate in a different set of chemical reactions.

Influence of the Electron-Withdrawing Sulfonyl Group on Adjacent Carbons

The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom. researchgate.net This has a profound inductive effect (–I effect) on the adjacent carbon atoms, significantly altering their reactivity.

Impact on the Alpha-Carbon: The primary effect on the alpha-carbon is the increased acidity of its attached proton. The electron-withdrawing nature of the sulfonyl group stabilizes the conjugate base (enolate) formed upon deprotonation, making the proton easier to remove. quora.com This enhanced acidity is a key factor in the functionalization strategies discussed previously.

Impact on the Beta-Carbon: The beta-carbon experiences a significant electron deficiency due to its direct attachment to the sulfonyl group. This makes it a potential site for nucleophilic attack, although the stability of the C-S bond must be considered.

Table 1: Comparison of pKa Values for Carboxylic Acids

| Compound Name | Structure | pKa |

|---|---|---|

| Butyric acid | CH₃CH₂CH₂COOH | 4.81 |

| 4-Chlorobutyric acid | ClCH₂CH₂CH₂COOH | 4.52 |

| 3-Chlorobutyric acid | CH₃CHClCH₂COOH | 4.06 |

This table illustrates the increase in acidity (lower pKa) as an electron-withdrawing group (chloro) moves closer to the carboxylic acid function, an effect mirrored by the sulfonyl group.

Computational and Experimental Elucidation of Reaction Mechanisms

Understanding the precise mechanisms of reactions involving this compound requires a combination of experimental studies and computational modeling.

Experimental Approaches: Kinetic studies are crucial for determining reaction rates and the influence of various factors such as reactant concentrations, temperature, and catalysts. For example, the hydrolysis of related β-sultams (cyclic sulfonamides) has been studied to understand the stability and reactivity of the sulfonyl group. researchgate.net Such studies can provide insights into the transition states and intermediates involved in reactions of this compound.

Spectroscopic techniques like NMR and IR are used to identify reaction intermediates and products, helping to piece together the reaction pathway. Isotope labeling studies can also be employed to track the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating reaction mechanisms at a molecular level. mdpi.com These computational approaches can be used to:

Calculate the geometries and energies of reactants, transition states, and products.

Determine activation energies, which are related to reaction rates.

Visualize reaction pathways and the electronic changes that occur during a reaction.

For instance, computational studies can model the deprotonation of the alpha-carbon and the subsequent reaction of the enolate with an electrophile, providing a detailed picture of the transition state and the factors that influence the reaction's stereoselectivity. Similarly, the interaction of the sulfonyl group with solvents or catalysts can be modeled to understand its role in the reaction mechanism. Recent advancements have also explored photocatalytic systems for the direct conversion of carboxylic acids to various sulfonyl-containing compounds, with computational studies playing a key role in elucidating the underlying radical-mediated pathways. researchgate.netrsc.orgrsc.org

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

Detailed electronic structure and molecular orbital analyses, which are foundational for understanding a molecule's reactivity and properties, appear to be absent from the current scientific literature for 3-Methanesulfonyl-2-methylpropanoic acid.

No specific Density Functional Theory (DFT) or ab initio calculations detailing the ground state properties of this compound have been found in a review of available literature. Such studies would typically provide optimized geometry, total energy, and orbital energies, which are fundamental for further computational analysis. While DFT studies have been performed on other complex propanoic acid derivatives to understand their properties, these findings cannot be directly extrapolated to this compound. mdpi.com

Without results from electronic structure calculations, a detailed investigation of the charge distribution, molecular electrostatic potential (MEP) maps, and specific bonding characteristics (such as bond orders and atomic charges) for this compound cannot be provided. These analyses are crucial for identifying reactive sites, understanding intermolecular interactions, and characterizing the nature of the chemical bonds within the molecule.

Conformational Analysis and Potential Energy Surfaces

A comprehensive conformational analysis, which is vital for understanding the three-dimensional structure and flexibility of a molecule, has not been published for this compound.

There are no available studies that have systematically explored the potential energy surface of this compound to identify its stable conformations and their relative energy minima. This type of analysis is essential for determining the most likely shapes the molecule will adopt under different conditions. For comparison, conformational analyses have been conducted on other propanoic acid derivatives, like 3-(trimethylsilyl)propionic acid, using techniques such as NMR spectroscopy, but similar data is missing for the target compound. nih.gov

In the absence of a defined potential energy surface, the transition states and energy barriers for interconversion between different conformers of this compound remain uncharacterized.

Advanced Analytical Characterization Methodologies in Research Contexts

Chromatographic Separation and Purity Determination

Chromatographic techniques are central to the separation of 3-Methanesulfonyl-2-methylpropanoic acid from reaction mixtures and for the assessment of its purity. The development of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is critical for achieving accurate and reproducible results.

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Complex Mixtures

The development of effective HPLC methods for the analysis of polar compounds like this compound often involves reversed-phase chromatography. A typical approach would utilize a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. For instance, a gradient elution method might be employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This ensures the elution of both polar and non-polar components within a reasonable timeframe. The mobile phase is often buffered and may contain additives like trifluoroacetic acid to improve peak shape and resolution. google.comnih.gov For example, a method for a related compound, zonisamide, which also contains a methanesulfonamide (B31651) group, utilized a gradient reversed-phase HPLC system with a C8 column and a mobile phase consisting of phosphate (B84403) buffer, acetonitrile, and methanol. nih.gov Detection is commonly performed using a UV detector, as the carboxyl group provides a chromophore, although a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can also be employed.

Gas chromatography is generally suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic performance. nist.govnist.gov A common derivatization agent is a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. nist.gov The resulting derivative is more volatile and less polar, allowing for analysis on a standard non-polar or medium-polarity GC column, such as one coated with a polydimethylsiloxane-based stationary phase. The GC system is typically coupled to a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

A hypothetical HPLC method for this compound could be developed based on principles applied to similar molecules.

Hypothetical HPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 5 µL |

Chiral Chromatography for Enantiomeric Resolution and Purity Verification

Since this compound possesses a chiral center at the second carbon of the propanoic acid chain, it exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial, as they may exhibit different biological activities. Chiral chromatography is the primary technique for the separation and quantification of enantiomers. nih.govnih.gov

The most common approach involves the use of a chiral stationary phase (CSP). nih.gov These phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are widely used and have demonstrated broad applicability for the resolution of various classes of chiral compounds, including carboxylic acids. nih.gov The mobile phase in chiral HPLC can be a normal-phase solvent system (e.g., hexane/isopropanol), a reversed-phase system (e.g., water/acetonitrile), or a polar organic mode. The choice of mobile phase and the specific CSP is determined through a screening process to achieve optimal enantiomeric resolution. researchgate.net

An alternative to direct chiral separation is the indirect method, where the racemic mixture is derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. nih.gov However, the direct method using a CSP is often preferred as it avoids potential complications from the derivatization reaction.

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound. When coupled with chromatographic separation (e.g., LC-MS or GC-MS), it provides a highly sensitive and specific analytical method.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₅H₁₀O₄S), the theoretical exact mass can be calculated and compared to the experimentally measured value to confirm its identity.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be determined and are useful for further structural confirmation. uni.lu

Predicted HRMS Data for this compound (C₅H₁₀O₄S):

| Adduct | Theoretical m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.03726 | 131.0 |

| [M+Na]⁺ | 189.01920 | 138.5 |

| [M-H]⁻ | 165.02270 | 130.4 |

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of a selected precursor ion, providing detailed structural information. ijcap.innih.gov In an MS/MS experiment, the molecular ion or a protonated/deprotonated adduct of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to create a fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the molecule's constitution.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons of the methanesulfonyl group, the methyl protons at the C2 position, the methine proton at C2, and the methylene (B1212753) protons at C3. The chemical shifts and coupling patterns of these signals provide information about the electronic environment and neighboring protons. For instance, the methine proton at C2 would likely appear as a multiplet due to coupling with the protons of the adjacent methyl and methylene groups. docbrown.info

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule, assuming they are all chemically non-equivalent. The chemical shifts of these carbons would be indicative of their functional groups (e.g., the carbonyl carbon of the carboxylic acid would appear at a high chemical shift, typically around 170-185 ppm). docbrown.info

While specific experimental NMR data for this compound is not widely published, the analysis of related structures provides a basis for predicting the expected spectral features. docbrown.infodocbrown.info Dynamic NMR studies could also be employed to investigate conformational changes or restricted bond rotations within the molecule, although such studies are less common for a relatively simple structure like this unless specific research questions warrant it.

Application of Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC)

The complex structure of this compound, featuring several overlapping signals in its 1D NMR spectra, necessitates the use of two-dimensional (2D) NMR experiments for complete structural assignment.

2D-Correlation SpectroscopY (COSY): This experiment is instrumental in identifying proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would reveal correlations between the methine proton at the C2 position and the protons of the adjacent methyl group (C2-CH₃) and methylene group (C3). This allows for the establishment of the -CH(CH₃)-CH₂- fragment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique is crucial for assigning the carbon signals corresponding to each proton environment. For instance, the proton signal of the C2-methine group would show a direct correlation to its corresponding ¹³C signal, and similarly for the C2-methyl, C3-methylene, and the S-methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons and piecing together different molecular fragments. In the context of this compound, HMBC correlations would be expected between:

The protons of the C2-methyl group and the C1 (carboxyl), C2, and C3 carbons.

The protons of the C3-methylene group and the C2 and C1 carbons.

The protons of the S-methyl group and the sulfur-bearing carbon of the sulfonyl group.

The methine proton at C2 and the C1 and C3 carbons.

These combined 2D NMR techniques provide a detailed and unambiguous map of the molecular structure of this compound.

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC |

| H2 (methine) | H3 (methylene), H (C2-CH₃) | C2 | C1 (carboxyl), C3, C (C2-CH₃) |

| H3 (methylene) | H2 (methine) | C3 | C2, C1 (carboxyl) |

| H (C2-CH₃) | H2 (methine) | C (C2-CH₃) | C2, C3, C1 (carboxyl) |

| H (S-CH₃) | None | C (S-CH₃) | C (S-CH₃) |

Table 1: Hypothetical 2D NMR Correlations for this compound.

Solid-State NMR for Crystalline Forms and Polymorphs

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ssNMR is a powerful, non-destructive technique to study these different solid forms.

By analyzing the chemical shifts and cross-polarization dynamics in ssNMR spectra, researchers can distinguish between different polymorphs, identify the number of molecules in the asymmetric unit of a crystal lattice, and probe intermolecular interactions such as hydrogen bonding involving the carboxylic acid group.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. Obtaining suitable crystals of this compound or one of its derivatives is a prerequisite for this analysis.

If successful, X-ray crystallography can provide precise information on:

Bond lengths and angles: Accurate measurement of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the torsion angles that define the molecular shape.

Stereochemistry: Unambiguous determination of the absolute configuration at the chiral center (C2) if a single enantiomer is crystallized.

Intermolecular interactions: A detailed view of how the molecules pack in the crystal lattice, including hydrogen bonding patterns and other non-covalent interactions. This is particularly important for understanding the supramolecular assembly driven by the carboxylic acid and sulfonyl groups.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Hydrogen Bonding | Details of donor-acceptor distances and angles for intermolecular hydrogen bonds. |

Table 2: Representative Crystallographic Data Obtainable for this compound.

The combination of advanced NMR techniques and X-ray crystallography provides a powerful and comprehensive toolkit for the in-depth characterization of this compound, laying a solid foundation for further research and application.

Broader Research Applications and Biochemical Interactions Non Clinical Focus

Role as a Synthetic Intermediate for Non-Pharmacological Compounds

The primary documented application of 3-Methanesulfonyl-2-methylpropanoic acid is as a building block in chemical synthesis. chemicalregister.combiosynth.com Its bifunctional nature, containing both a carboxylic acid and a methylsulfonyl group, makes it a versatile starting material or intermediate. uni.lusmolecule.com

Building Block in Materials Science Research (e.g., Polymer Additives, Specialty Chemicals)

There is currently no specific information available in the public domain detailing the use of this compound as a building block in materials science for applications such as polymer additives or the synthesis of specialty chemicals. While its structure could theoretically impart properties like thermal stability or altered polarity to polymers, no published research substantiates this role.

Investigation of Biochemical Roles in Model Systems (Excluding Human Clinical Data)

Detailed investigations into the specific biochemical roles of this compound in model systems are not present in the current body of scientific literature.

Substrate Analog Studies in Enzyme Systems (Non-Human or In Vitro, Mechanistic Focus)

There are no available studies that utilize this compound as a substrate analog to probe the mechanisms of enzyme systems, either in vitro or in non-human models. While researchers use substrate analogs to understand enzyme kinetics and reaction pathways, this particular compound has not been reported in such a context. nih.gov

Role in Metabolic Pathways in Microorganisms or Plants (Excluding Direct Human Relevance)

Currently, there is no documented evidence of this compound playing a role in the metabolic pathways of microorganisms or plants. Research on microbial metabolism often focuses on pathways for compounds like propionic acid or other organic acids, but this specific sulfonyl-containing derivative is not mentioned as a metabolite or intermediate in these processes. mdpi.comnih.govmdpi.com

Interactions with Diverse Chemical and Environmental Systems

No specific research data is available concerning the interactions of this compound with diverse chemical and environmental systems. Its fate, transport, and potential effects in environmental matrices remain uninvestigated.

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Stereoselective Synthetic Routes

The presence of a chiral center at the C2 position of 3-Methanesulfonyl-2-methylpropanoic acid makes stereoselectivity a critical consideration in its synthesis. The biological activity of molecules derived from this compound can be highly dependent on the specific stereoisomer used. Future research is geared towards developing more efficient and scalable methods for producing enantiomerically pure forms of the acid.

Current synthetic approaches for related chiral acids often rely on the use of chiral precursors, such as (S)-2-hydroxypropanoic acid, which is esterified with methanesulfonyl chloride. smolecule.com Another strategy involves the diazotization of amino acids like 2-methyl-L-phenylalanine hydrochloride to produce chiral hydroxy acids. google.com For related compounds, resolution of racemates using enzymes like nitrilase has been explored, though this can be challenging to scale and may require the use of toxic materials. google.com

Emerging research directions include:

Asymmetric Catalysis: The use of chiral catalysts to directly introduce the desired stereochemistry in a single step, reducing the need for chiral starting materials or resolution steps.

Biocatalysis: Employing engineered enzymes to carry out highly specific transformations, offering a green and efficient alternative to traditional chemical methods.

Flow Chemistry: Utilizing continuous flow reactors to improve control over reaction parameters, potentially leading to higher yields and stereoselectivity in shorter reaction times. smolecule.com

Advanced Understanding of Structure-Reactivity Relationships for Rational Design

A comprehensive understanding of how the structural features of this compound influence its reactivity is paramount for its rational application in the synthesis of more complex molecules. The compound's unique architecture, combining a carboxylic acid with a methylsulfonyl group, imparts specific chemical properties. smolecule.com The carboxylic acid group can undergo typical reactions like esterification, while the methylsulfonyl group can influence the acidity of adjacent protons and participate in substitution reactions. smolecule.com

Future research will likely focus on:

Computational Modeling: Using quantum mechanical calculations to predict reaction pathways, transition states, and the influence of substituents on reactivity.

Mechanistic Studies: Employing advanced spectroscopic and kinetic techniques to elucidate the precise mechanisms of reactions involving this motif.

Analogue Synthesis and Testing: Systematically modifying the structure of the acid and evaluating the impact on its physical and chemical properties to build a comprehensive structure-activity relationship (SAR) database.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Property Prediction

For this compound and its derivatives, AI and ML can be applied to:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways to the target molecule and its derivatives, potentially improving upon established routes. acs.orgacs.org

Property Prediction: Machine learning models can be trained to predict the physicochemical properties, reactivity, and even potential biological activity of new compounds incorporating the this compound scaffold. researchgate.net

Reaction Optimization: AI algorithms can help in optimizing reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and purity, reducing the time and cost of experimental work. nih.gov The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is one example of a collaborative effort to advance these data-driven approaches. nih.gov

Exploration of Sustainable and Environmentally Benign Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. Research into the synthesis of sulfonyl-containing carboxylic acids is actively seeking to minimize environmental impact by reducing waste and avoiding hazardous substances. researchgate.net

Key strategies for the sustainable synthesis of this compound and related compounds include:

Green Solvents: Using water as a solvent instead of toxic organic solvents, which simplifies purification and reduces environmental harm. mdpi.comsci-hub.se

Eco-Friendly Reagents: Employing cheaper, safer, and more environmentally benign reagents, such as using sodium carbonate as a base and HCl scavenger. mdpi.comdntb.gov.ua A sustainable strategy for creating sulfonic acids utilizes the industrial material thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate with air as a green oxidant. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The following table summarizes emerging sustainable approaches for related chemical syntheses.

| Sustainable Approach | Description | Potential Benefit | Reference |

|---|---|---|---|

| Aqueous Synthesis | Utilizing water as the primary reaction solvent. | Reduces reliance on volatile organic compounds (VOCs), improves safety, and simplifies workup. | mdpi.comsci-hub.se |

| Alternative Reagents | Using non-toxic and readily available reagents like thiourea dioxide and sodium carbonate. | Lowers cost, reduces hazardous waste, and improves the overall safety profile of the synthesis. | dntb.gov.uarsc.org |

| Catalytic Methods | Employing catalysts to enable reactions under milder conditions and with higher efficiency. | Reduces energy consumption and can lead to higher yields and selectivities. | rsc.org |

Design and Synthesis of New Chemical Entities Incorporating the this compound Motif

The this compound structure represents a valuable "building block" for the construction of new chemical entities, particularly in medicinal chemistry. whiterose.ac.uk Its bifunctional nature and specific three-dimensional shape make it an attractive scaffold for creating novel molecules with desired properties.

Future research will focus on:

Scaffold Hopping: Using the this compound core as a surrogate for other chemical motifs in known active compounds to explore new chemical space and potentially discover improved properties.

Fragment-Based Drug Discovery: Employing the acid or its simple derivatives as fragments to screen against biological targets, with subsequent elaboration into more potent lead compounds.

Combinatorial Chemistry: Creating libraries of diverse compounds by reacting this compound with a wide range of other chemical building blocks. A patent for the preparation of Bilastine, an antihistamine, utilizes a 2-methylpropanoic acid derivative as a key intermediate in a multi-step synthesis, highlighting the utility of this scaffold in constructing complex pharmaceutical agents. google.com

Q & A

Q. Table 1. Structural Comparisons of Sulfonyl-Containing Analogs

| Compound | Substituent Position | LogP | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 3-Methanesulfonyl derivative | β-methyl | 1.8 | 45 |

| 4-Methanesulfonyl derivative | para | 1.5 | 60 |

| Ortho-sulfonyl analog | ortho | 2.1 | 30 |

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 respirators if airborne dust is generated .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or aerosols.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can researchers resolve discrepancies in NMR data for this compound?

Answer:

Contradictions in spectral data (e.g., unexpected coupling constants) often arise from conformational flexibility or impurities. Strategies include:

- Variable temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria).

- 2D NMR (NOESY/ROESY) : Maps spatial proximity of protons to confirm stereochemistry.

- Spiking with authentic standards : Co-injection in HPLC or GC-MS confirms identity .

Advanced: What strategies optimize yield in multi-step syntheses involving sulfonation?

Answer:

- Stepwise temperature control : Perform sulfonation at 0°C to reduce side-product formation.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate reaction rates.

- Workup optimization : Extract sulfonated intermediates with ethyl acetate (3×) at pH 7–8 to isolate the product from unreacted starting materials .

Basic: What are common impurities in this compound, and how are they identified?

Answer:

Typical impurities include:

- Des-methyl analogs : Formed via incomplete alkylation. Detected by LC-MS (m/z 166.12).

- Sulfonic acid byproducts : Identified via ion chromatography or titration.

- Enantiomeric contaminants : Resolved using chiral columns (e.g., Chiralpak IA) .

Advanced: How does the methanesulfonyl group influence the compound’s pharmacokinetic profile?

Answer:

The sulfonyl group enhances metabolic stability by resisting cytochrome P450 oxidation. However, it may increase renal clearance due to higher polarity. In vitro assays (e.g., microsomal stability tests) comparing methylsulfonyl derivatives with carboxylate analogs show a 2-fold increase in half-life (t₁/₂) in liver microsomes .

Basic: What storage conditions maximize the compound’s stability?

Answer:

Store in amber glass vials under nitrogen at –20°C to prevent hydrolysis of the sulfonyl group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Periodic HPLC analysis (every 6 months) monitors stability .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites.

- Molecular docking : Screens against target proteins (e.g., kinases) using AutoDock Vina.

- ADMET prediction tools (e.g., SwissADME) : Forecast bioavailability and toxicity based on LogP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.